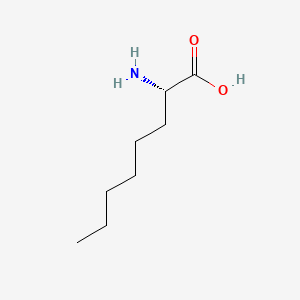

(S)-2-Aminooctanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-2-Aminooctanoic acid, or (S)-2-amino-8-octanoic acid, is an important amino acid with many biochemical and physiological effects. It is a chiral molecule, meaning it has two forms, (S)-2-amino-8-octanoic acid and (R)-2-amino-8-octanoic acid, which are mirror images of each other. The (S)-2-amino-8-octanoic acid form has been studied extensively for its various applications in scientific research, as well as its biochemical and physiological effects.

Scientific Research Applications

Biomedical Applications of Poly(amino acid)s

Polymers based on amino acid building blocks, including structures related to (S)-2-Aminooctanoic acid, play a crucial role in biomedical applications. Due to their biocompatibility, biodegradability, and metabolizable degradation products, these polymers are considered for drug delivery systems, gene delivery vectors, and antiviral compounds. Research focuses on dendrimers, dendrigrafts, and hyperbranched polymers for their potential in non-viral gene delivery and inhalable drug delivery systems (Thompson & Scholz, 2021).

Environmental and Toxicological Studies

Perfluoroalkyl acids, which share structural similarities with (S)-2-Aminooctanoic acid derivatives, are extensively studied for their environmental persistence and toxicological effects. These compounds, found in various industrial and consumer products, exhibit developmental toxicity in rodents, influencing regulatory and scientific interest in their environmental impact and human health risks (Lau et al., 2004).

Analytical and Biochemical Research

The study of amino acids, including methods for their detection and quantification, is pivotal in clinical, environmental, and food science research. Techniques such as micellar electrokinetic chromatography and liquid chromatography-mass spectrometry (LC-MS/MS) have been developed for the analysis of amino acids in various matrices, shedding light on their role in biological systems and potential for disease diagnosis (Iadarola et al., 2008; Barchańska et al., 2019).

Amino Acid-Based Metabolic Networks

Recent advances in metabolomics and systems biology enable the high-throughput measurement of amino acids, facilitating the development of diagnostic indices and revealing metabolic relationships. This approach underscores the potential of amino acid profiling in the clinical diagnosis and understanding of metabolic implications under various physiological conditions (Kimura et al., 2009).

Mechanism of Action

- Role : Plasminogen is a precursor to plasmin, an enzyme responsible for breaking down blood clots. By binding to the kringle domain of plasminogen, aminocaproic acid inhibits its activation and prevents excessive fibrinolysis (the dissolution of blood clots) .

- Aminocaproic acid binds reversibly to plasminogen, blocking its binding to fibrin and subsequent activation to plasmin. This inhibition reduces the breakdown of blood clots, making it useful in preventing excessive bleeding .

- Aminocaproic acid affects the fibrinolytic pathway. By inhibiting plasminogen activation, it prevents the degradation of fibrin clots, maintaining hemostasis .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

properties

IUPAC Name |

(2S)-2-aminooctanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVBCGQVQXPRLD-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.